Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate is a synthetic organic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole heterocyclic core, a 4-isopropylphenyl substituent, and a piperidine-4-carboxylate ester moiety. The 6-hydroxy group on the thiazole ring introduces polarity, while the 4-isopropylphenyl group contributes steric bulk and lipophilicity. The piperidine carboxylate ester may serve as a prodrug moiety, enhancing metabolic stability or bioavailability.
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-13(2)15-5-7-16(8-6-15)18(25-11-9-17(10-12-25)21(28)29-4)19-20(27)26-22(30-19)23-14(3)24-26/h5-8,13,17-18,27H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBXKVLYBFGXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazole and triazole moieties, may exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 401.5 g/mol. The structure features a piperidine ring attached to a thiazolo-triazole system and an isopropylphenyl group. This configuration is believed to influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. A study demonstrated that compounds with similar structural characteristics exhibited marked activity against various strains of bacteria and fungi. For instance, derivatives were found to inhibit the growth of Mycobacterium tuberculosis effectively . The mechanism behind this activity is thought to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Potential
In addition to antimicrobial effects, thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anti-inflammatory properties. A specific study highlighted the synthesis of new derivatives that showed promising anti-inflammatory effects in animal models . These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic potential in inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activities. Among these derivatives, the compound containing the methyl piperidine carboxylate exhibited significant inhibition against specific pathogenic bacteria. The study utilized both in vitro assays and in vivo models to assess efficacy and safety profiles .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications on the phenyl ring significantly affected antimicrobial potency. For example, substituents at different positions on the phenyl ring altered the interaction with bacterial targets, suggesting that further optimization could enhance efficacy.
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis; mechanism involves cell wall synthesis disruption. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases. |
| Structure-Activity | Modifications on the phenyl ring significantly impact antimicrobial potency. |
Scientific Research Applications
Research indicates that compounds containing thiazole and triazole moieties often exhibit antimicrobial , antifungal , and anticancer properties. Preliminary studies on methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate suggest it may possess activity against various cancer cell lines. However, further biological assays are necessary to confirm these findings and elucidate the mechanisms of action.
Medicinal Chemistry Applications
The compound's structural complexity allows for multiple synthetic pathways, which can be tailored for specific applications in drug design. Its synthesis typically involves multi-step organic reactions that highlight its versatility in medicinal chemistry. The ability to modify its structure by altering substituents can lead to derivatives with enhanced pharmacological properties.
Potential Therapeutic Uses
- Antimicrobial Agents : Given the compound's potential antimicrobial properties, it could be developed as a new class of antibiotics or antifungals.
- Anticancer Therapeutics : The compound's activity against cancer cell lines positions it as a candidate for further investigation in oncology research.
- Neurological Applications : The piperidine core may confer neuroprotective effects, warranting exploration in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
The compound shares functional and structural similarities with several methyl ester derivatives listed in :
- Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate (Imazamethabenz methyl ester): This herbicide contains an imidazolinone ring instead of a thiazolo-triazole system. The imidazolinone moiety is a hallmark of acetolactate synthase (ALS) inhibitors, which disrupt plant amino acid biosynthesis.
- Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (Thiazopyr) : A plant growth regulator with a thiazole ring linked to a pyridinecarboxylate ester. While both compounds incorporate thiazole derivatives, the target’s triazole fusion and piperidine ester introduce conformational rigidity and varied electronic properties. Thiazopyr’s trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation, whereas the target’s hydroxy group may increase solubility but reduce environmental persistence .
Functional Group Analysis
- Heterocyclic Cores: The thiazolo-triazole system in the target compound is more structurally complex than the imidazolinone (Imazamethabenz) or standalone thiazole (Thiazopyr) rings. This complexity could enhance target specificity or potency in biological systems.
- Substituent Effects : The 4-isopropylphenyl group in the target compound provides steric hindrance similar to the 2-methylpropyl group in Thiazopyr, but the aromatic nature of the former may favor π-π stacking interactions in protein binding.
- Ester Moieties : All three compounds utilize methyl esters, which are hydrolytically labile. However, the piperidine ring in the target compound could modulate pharmacokinetics by influencing basicity or membrane permeability compared to the toluate (Imazamethabenz) or pyridinecarboxylate (Thiazopyr) systems.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions, including the formation of the thiazolo-triazole core and subsequent coupling with the piperidine and 4-isopropylphenyl moieties. Critical parameters include:
- Temperature control : Exothermic reactions during thiazole ring closure require gradual heating (e.g., 60–80°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency, while ethanol aids in crystallization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is essential due to the compound’s polarity and structural complexity .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the piperidine ring’s stereochemistry and the thiazolo-triazole’s substitution pattern .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z vs. calculated for C₂₃H₂₈N₄O₃S) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the chiral center at the methylene bridge .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Anti-inflammatory activity : Derivatives with similar thiazolo-triazole-piperidine scaffolds inhibit NLRP3 inflammasome activation (IC₅₀ ~5–10 μM in macrophage assays) .
- Neuroprotection : Piperidine-linked compounds modulate glutamate receptors, reducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for thiazolo-triazole derivatives?
- Reproducibility factors :
- Catalyst purity : Trace metal contaminants in reagents (e.g., Pd/C) can alter coupling reaction kinetics .
- Moisture sensitivity : The 6-hydroxy group on the thiazolo-triazole requires anhydrous conditions during esterification to prevent hydrolysis .
- Troubleshooting workflow :
Validate reagent quality via TLC/GC-MS.
Optimize inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Q. What experimental strategies are recommended to study this compound’s interaction with biological targets?
- Molecular docking : Use homology models of NLRP3 or NMDA receptors to predict binding modes. For example:
- The 4-isopropylphenyl group may occupy hydrophobic pockets in the NLRP3 NACHT domain .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) using immobilized protein targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates post-treatment .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?
- Key modifications :
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation .
- Thiazole ring optimization : Replace the 2-methyl group with a trifluoromethyl moiety to enhance metabolic resistance .
- In vitro assays :
- Microsomal stability assays (human/rat liver microsomes) to measure half-life improvements .
Q. What methodologies address solubility challenges in pharmacokinetic studies?
- Prodrug strategies : Convert the methyl ester to a phosphate salt for enhanced aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability (test via dynamic light scattering for particle size <100 nm) .
Key Recommendations for Researchers
- Prioritize chiral resolution techniques (e.g., chiral HPLC) if enantiomeric purity impacts biological activity .
- Cross-validate computational docking results with mutagenesis studies to confirm critical binding residues .
- Collaborate with crystallography facilities for unresolved stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
